molecular formula C14H13BrO B7815467 1-((4-Bromophenoxy)methyl)-2-methylbenzene

1-((4-Bromophenoxy)methyl)-2-methylbenzene

Cat. No.: B7815467
M. Wt: 277.16 g/mol
InChI Key: TZOCAPLPZVQGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenoxy)methyl)-2-methylbenzene (CAS: Not explicitly provided; molecular formula: C₁₄H₁₃BrO) is a brominated aromatic compound featuring a 2-methylbenzene core substituted with a (4-bromophenoxy)methyl group. This structure combines steric hindrance from the ortho-methyl group with the electron-withdrawing effects of the bromophenoxy moiety, influencing its reactivity and physical properties. The compound is likely synthesized via nucleophilic substitution or coupling reactions involving bromophenol derivatives and 2-methylbenzyl halides, as inferred from analogous synthetic routes in the literature . Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, particularly given the prevalence of bromophenoxy groups in bioactive molecules .

Properties

IUPAC Name

1-bromo-4-[(2-methylphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCAPLPZVQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2-methylbenzene typically involves the reaction of 4-bromophenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Brominated Aromatic Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₄H₁₃BrO (4-BrC₆H₄O)CH₂, 2-CH₃ Intermediate in synthesis; potential pharmacological use
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO 4-OCH₃, 2-CH₃, 1-Br Higher solubility in polar solvents due to methoxy group; used in Suzuki couplings
1-(Bromomethyl)-2-methylbenzene C₈H₉Br CH₂Br, 2-CH₃ Alkylating agent in organic synthesis
1-(Allyloxy)-4-bromobenzene C₉H₉BrO OCH₂CH=CH₂, 4-Br Substrate for cross-coupling reactions
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO O(2-ethylhexyl), 4-Br Lipophilic; used in material science
1-[Bromo(phenyl)methyl]-2-methylbenzene C₁₄H₁₃Br CH(Br)Ph, 2-CH₃ Steric hindrance impacts reactivity; structural studies via XRD

Key Findings:

Substituent Effects on Reactivity: The bromophenoxy group enhances electrophilic substitution resistance due to its electron-withdrawing nature, whereas methoxy groups (e.g., in 1-bromo-4-methoxy-2-methylbenzene) increase electron density, favoring reactions like Friedel-Crafts alkylation . Steric Effects: The ortho-methyl group in this compound hinders access to the benzene ring, reducing reaction rates compared to para-substituted analogs .

Physical Properties: Solubility: Methoxy derivatives exhibit higher polarity and solubility in polar solvents (e.g., ethanol, acetone) compared to bromophenoxy analogs . Thermal Stability: Bromophenoxy compounds generally exhibit higher thermal stability due to stronger C-Br bonds and resonance stabilization .

Applications: Pharmaceutical Intermediates: Bromophenoxy derivatives are prevalent in patent literature for neuromuscular disorder treatments (e.g., CLC-1 ion channel inhibitors ). Material Science: Lipophilic derivatives like 1-bromo-4-((2-ethylhexyl)oxy)benzene are used in liquid crystals or polymer synthesis .

Synthetic Utility: 1-(Bromomethyl)-2-methylbenzene serves as a versatile alkylating agent, while allyloxy/bromophenoxy hybrids enable modular synthesis of complex ethers .

Biological Activity

1-((4-Bromophenoxy)methyl)-2-methylbenzene, also known as Bromophenyl methyl ether , is an organic compound with potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H11BrO
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 100-00-0

The compound features a bromophenyl group attached to a methyl group, which may influence its interactions with biological targets.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, making it a candidate for further exploration in the development of antimicrobial agents .
  • Anticancer Properties :
    • Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanisms of Action :
    • The biological effects of this compound may be attributed to its ability to interact with cellular pathways. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria
AnticancerCytotoxic effects on cancer cell lines
Mechanism of ActionPotential enzyme inhibition

Case Study: Anticancer Activity

In a study assessing the cytotoxicity of various compounds, this compound was evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.